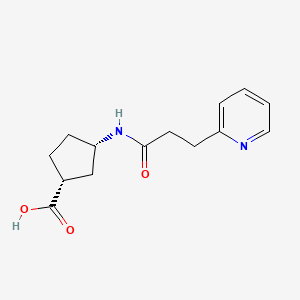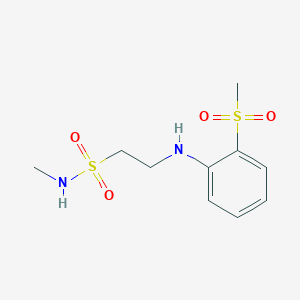
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide, also known as ACMP, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential as a therapeutic agent. ACMP is a type of cyclohexylamine that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide is believed to exert its effects by modulating the activity of ion channels in the brain. Specifically, it has been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. This compound has also been found to modulate the activity of other ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. It has also been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide is its ability to selectively modulate the activity of ion channels, making it a promising candidate for the development of novel therapeutics. However, its complex mechanism of action and potential for off-target effects may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurological disorders such as chronic pain and epilepsy. Other areas of research could focus on the identification of novel targets for this compound modulation, as well as the optimization of synthesis methods to improve yield and purity.
Métodos De Síntesis
The synthesis of 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide involves a multi-step process that begins with the reaction between cyclohexanone and methyl hydrazine. This reaction produces a hydrazone intermediate, which is then reacted with 1-methyl-3-pyrazolecarboxylic acid to form this compound. The synthesis of this compound has been optimized over the years, with modifications made to improve yield and purity.
Aplicaciones Científicas De Investigación
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent. One area of research has focused on this compound's ability to modulate the activity of ion channels in the brain, which has implications for the treatment of a range of neurological disorders. Other studies have investigated this compound's potential as an analgesic or pain-relieving agent.
Propiedades
IUPAC Name |
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-17-8-7-12(16-17)15-13(18)11(14)9-10-5-3-2-4-6-10/h7-8,10-11H,2-6,9,14H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSOGKYLNGKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C(CC2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)


![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
